ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE
Beschreibung
ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features a piperazine ring substituted with an ethyl ester and a brominated phenyl group
Eigenschaften
Molekularformel |
C17H24BrN3O3 |
|---|---|
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
ethyl 4-[3-(4-bromo-3-methylanilino)-3-oxopropyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24BrN3O3/c1-3-24-17(23)21-10-8-20(9-11-21)7-6-16(22)19-14-4-5-15(18)13(2)12-14/h4-5,12H,3,6-11H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
DWEWFSCXMVTBNF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C |
Kanonische SMILES |
CCOC(=O)N1CCN(CC1)CCC(=O)NC2=CC(=C(C=C2)Br)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
The synthesis of ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: Starting from ethylenediamine, the piperazine ring is formed through cyclization reactions.
Introduction of the ethyl ester group: The piperazine ring is then reacted with ethyl chloroformate under basic conditions to introduce the ethyl ester group.
Bromination of the phenyl group: The phenyl group is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling reaction: The brominated phenyl group is coupled with the piperazine derivative using a coupling reagent such as carbonyldiimidazole (CDI) to form the final product.
Analyse Chemischer Reaktionen
ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under suitable conditions, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, including those with potential biological activity.
Biological Studies: Researchers use this compound to study the interactions of piperazine derivatives with biological targets, aiding in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, modulating their activity and leading to various physiological effects. The brominated phenyl group may enhance the compound’s binding affinity to these receptors, contributing to its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
ETHYL 4-{2-[(4-BROMO-3-METHYLPHENYL)CARBAMOYL]ETHYL}PIPERAZINE-1-CARBOXYLATE can be compared with other similar compounds such as:
ETHYL 4- (4-BROMOPHENYL)-2-METHYLTHIAZOLE-5-CARBOXYLATE: This compound also contains a brominated phenyl group but differs in the presence of a thiazole ring instead of a piperazine ring.
ETHYL 4-BROMOPYRROLE-2-CARBOXYLATE: This compound features a brominated pyrrole ring and an ethyl ester group, differing in the heterocyclic structure.
ETHYL 4- {3- [ (2-METHYLPHENYL)AMINO]-3-OXOPROPYL}-1-PIPERAZINECARBOXYLATE: This compound has a similar piperazine ring but differs in the substitution pattern on the phenyl group.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
